O-(4-Nitrobenzoyl)hydroxylamine
Overview
Description
“O-(4-Nitrobenzoyl)hydroxylamine” is a chemical compound with the molecular formula C7H6N2O4 . It is also known by the synonyms “NbzONH2” and "4-Nitrobenzyloxyamine hydrochloride" . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 4-Nitrobenzoyl chloride . It is also used as a reagent for the preparation of N-(4-nitrobenzyloxy)-amino acids as substrates for an unambiguous N-hydroxypeptide synthesis .Molecular Structure Analysis
The linear formula of “this compound” is O2NC6H4CH2ONH2 · HCl . The molecular weight is 204.61 .Physical and Chemical Properties Analysis
“this compound” appears as a light yellow powder . It has a melting point of 85.0℃ (decomposition) and a predicted boiling point of 361.4±44.0 °C . The predicted density is 1.441±0.06 g/cm3 .Scientific Research Applications
Electrophilic Amination and Synthesis of Chiral Hydrazones
O-(4-Nitrobenzoyl)hydroxylamine, identified as a superior reagent combination with sodium hydride in dioxane, is effectively used in the N-amination of 2-oxazolidinones. This combination has enabled the practical synthesis of a variety of chiral N-acylhydrazones, yielding results ranging from 45 to 95%. These chiral N-acylhydrazones are significant in asymmetric synthesis applications, with developed methods for exchanging or removing the aldehyde component, making this a versatile route for synthesizing chiral N-acylhydrazones (Shen & Friestad, 2002).
Electroreduction of Difunctionalized o-Nitrobenzoyl Compounds
This compound has been studied in the electrochemical reduction of bifunctionalized o-nitrobenzoyl derivatives. This process, investigated in protic medium, leads to the formation of a mixture of cyclization products arising from the reaction with various substituents. The reactivity towards the hydroxylamino group has been found to decrease in a specific order, indicating its selective reactivity in electrochemical synthesis (Hazard et al., 1988).
Enzyme-Activated Inhibition for Serine Proteases
Several N-peptidyl-O(4-nitrobenzoyl)-hydroxylamines have been synthesized to investigate their inhibitory action against various enzymes including dipeptidyl-peptidase IV, alpha-chymotrypsin, elastase, and thermitase. If the peptidyl residue is recognized by the enzyme as a substrate, time-dependent irreversible inactivation occurs. This research provides insights into the use of N,O-diacylhydroxylamines as enzyme-activated inhibitors, particularly important in the study of serine proteases (Fischer et al., 1983).
Research involving the reaction of halonitrobenzenes with t-butyl N-hydroxycarbamate has led to the formation of O-(nitroaryl)hydroxylamines, like this compound. These compounds have been used for the amination of anionic nitrogens and carbanions. The study demonstrates the potential of these hydroxylamines in synthesizing hydroxylamines substituted on the oxygen by heterocyclic rings (Sheradsky et al., 1972).
Safety and Hazards
Mechanism of Action
Target of Action
O-(4-Nitrobenzoyl)hydroxylamine is a chemical compound used in organic synthesis, particularly in the synthesis of amides . The primary targets of this compound are carboxylic acids, which are converted into amides through a reaction with this compound .
Mode of Action
The compound interacts with its targets (carboxylic acids) through a nucleophilic substitution reaction . The hydroxylamine group (-NH2OH) of the compound acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. This results in the formation of an intermediate, which then rearranges to form the amide product .
Result of Action
The primary result of the action of this compound is the formation of amides from carboxylic acids . This can have various molecular and cellular effects, depending on the specific amides formed and their roles in biological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the reaction rate can be affected by the temperature and the pH of the environment . Additionally, the presence of other substances that can react with the compound or its reaction products could potentially influence its efficacy and stability.
Properties
IUPAC Name |
amino 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-13-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKRSTQMGNRMHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330098 | |
Record name | O-(4-Nitrobenzoyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35657-36-4 | |
Record name | O-(4-Nitrobenzoyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35657-36-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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